molecular formula C19H17F2NO4S B2438699 1'-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-56-8

1'-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2438699
CAS No.: 877811-56-8
M. Wt: 393.4
InChI Key: XZTLGFSNMSARAL-UHFFFAOYSA-N
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Description

1’-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro junction between a chroman and a piperidinone ring, with a sulfonyl group attached to a difluorophenyl moiety. The presence of fluorine atoms and the sulfonyl group imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1’-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: Starting from a suitable phenol derivative, the chroman ring is synthesized through cyclization reactions.

    Introduction of the Piperidinone Ring: The piperidinone ring is introduced via nucleophilic substitution reactions, often involving amines and carbonyl compounds.

    Attachment of the Difluorophenyl Sulfonyl Group: The final step involves the sulfonylation of the difluorophenyl group, which is achieved using sulfonyl chlorides under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1’-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols, depending on the reagents used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1’-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1’-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The difluorophenyl moiety enhances the compound’s binding affinity and selectivity, while the spirocyclic structure provides rigidity, contributing to its overall stability and efficacy. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1’-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds, such as:

    Spiroindolines: These compounds also feature a spiro junction but with an indole ring, offering different biological activities and chemical reactivity.

    Spirooxindoles: Known for their anticancer properties, spirooxindoles have a spiro junction involving an oxindole ring.

    Spirobenzofurans: These compounds have a benzofuran ring and are studied for their potential in drug development.

The uniqueness of 1’-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of functional groups and its spirocyclic structure, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1'-(2,5-difluorophenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO4S/c20-13-5-6-15(21)18(11-13)27(24,25)22-9-7-19(8-10-22)12-16(23)14-3-1-2-4-17(14)26-19/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTLGFSNMSARAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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